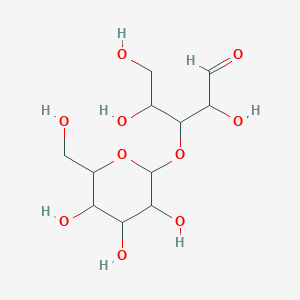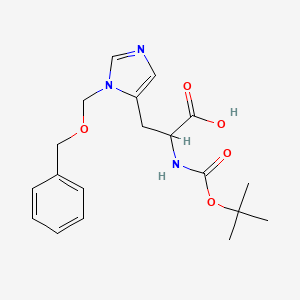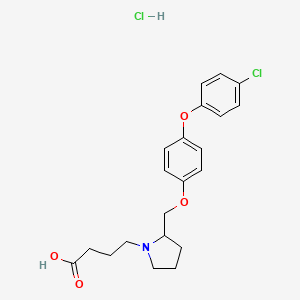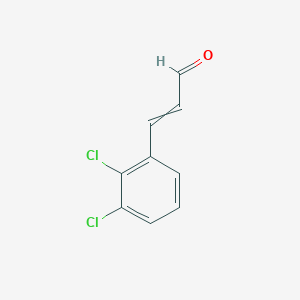
Desethylcarbodenafil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desethylcarbodenafil is a synthetic analogue of sildenafil, a well-known phosphodiesterase-5 (PDE-5) inhibitor used primarily for the treatment of erectile dysfunction. This compound has been identified as an adulterant in various herbal supplements marketed for sexual enhancement . It is not approved for medical use and has been associated with adverse health effects .
Preparation Methods
The synthesis of desethylcarbodenafil involves several steps, including the formation of the pyrazolo[4,3-d]pyrimidin-7-one core structure. The compound is typically synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications. The industrial production methods often involve the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and identification .
Chemical Reactions Analysis
Desethylcarbodenafil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxy metabolites.
Reduction: Reduction reactions can modify the nitro groups present in the molecule.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically hydroxylated or reduced derivatives of this compound .
Scientific Research Applications
Desethylcarbodenafil has been primarily studied for its pharmacological effects as a PDE-5 inhibitor. Its applications in scientific research include:
Chemistry: Used as a reference standard in analytical chemistry for the detection of adulterants in herbal supplements.
Biology: Studied for its effects on cellular signaling pathways involving cyclic GMP (cGMP).
Medicine: Investigated for its potential therapeutic effects and toxicological profile.
Industry: Utilized in the development of analytical methods for quality control in the pharmaceutical industry.
Mechanism of Action
Desethylcarbodenafil exerts its effects by inhibiting the enzyme phosphodiesterase-5 (PDE-5), which is responsible for the breakdown of cyclic GMP (cGMP). By inhibiting PDE-5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow, particularly in the corpus cavernosum of the penis . This mechanism is similar to that of sildenafil, but this compound has not been approved for medical use due to safety concerns .
Comparison with Similar Compounds
Desethylcarbodenafil is structurally similar to other PDE-5 inhibitors such as sildenafil, vardenafil, and tadalafil. it is unique in its specific chemical modifications, which include the presence of an ethoxy group and a piperazine moiety . These modifications can affect its pharmacokinetic and pharmacodynamic properties.
Similar Compounds
Sildenafil: The parent compound, widely used for erectile dysfunction.
Vardenafil: Another PDE-5 inhibitor with a similar mechanism of action.
Tadalafil: Known for its longer half-life and used for both erectile dysfunction and pulmonary arterial hypertension.
This compound’s uniqueness lies in its specific structural modifications, which have been designed to enhance its potency and selectivity as a PDE-5 inhibitor .
Properties
Molecular Formula |
C22H28N6O3 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
5-[2-ethoxy-5-(piperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C22H28N6O3/c1-4-6-16-18-19(27(3)26-16)21(29)25-20(24-18)15-13-14(7-8-17(15)31-5-2)22(30)28-11-9-23-10-12-28/h7-8,13,23H,4-6,9-12H2,1-3H3,(H,24,25,29) |
InChI Key |
MDNUMRVVLPWAFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCNCC4)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[14C]Warfarin](/img/structure/B13387797.png)

![3-Isopropyl-2-phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine](/img/structure/B13387824.png)
![[8-[2-(4-Acetyloxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B13387829.png)
![1-[4-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B13387830.png)


![[[5-(6-Aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13387848.png)
![2-[3-(1-Benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B13387852.png)
![2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-6-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide](/img/structure/B13387867.png)

![N-[(1S)-2-[[(1S)-1-Hydroxy-3-methylbutyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B13387877.png)

